6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]
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Overview
Description
6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound belonging to the class of spiropyrans. This compound is known for its photochromic properties, meaning it can change color when exposed to light. The presence of a nitro group enhances its overall quantum yield, making it a valuable component in various photochemical systems .
Preparation Methods
The synthesis of 6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 6-nitro-8-methoxy-2H-chromene-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene, yielding the desired spiropyran compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Photochemical Reactions: Due to its photochromic nature, it can undergo reversible isomerization when exposed to UV or visible light, changing from a closed spiropyran form to an open merocyanine form.
Scientific Research Applications
6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has several applications in scientific research:
Chemistry: Used as a photochromic dye in various photochemical studies.
Biology: Employed in optical imaging processes due to its ability to change color under light.
Medicine: Investigated for potential use in drug delivery systems where controlled release can be triggered by light.
Industry: Utilized in the development of switching devices and signal transducer receptors.
Mechanism of Action
The mechanism of action of this compound is primarily based on its photochromic properties. When exposed to UV light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This process involves the breaking of the C-O bond in the spiropyran ring, leading to a more planar and conjugated structure. The merocyanine form is highly colored and can revert to the colorless spiropyran form upon exposure to visible light .
Comparison with Similar Compounds
Similar compounds include other spiropyrans such as:
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
- 1,3,3-Trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran
- 1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran
Compared to these compounds, 6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of both methoxy and nitro groups, which enhance its photochromic properties and overall quantum yield .
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-methoxy-3',3'-dimethyl-8-nitro-1'-phenylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C25H22N2O4/c1-24(2)20-11-7-8-12-21(20)26(18-9-5-4-6-10-18)25(24)14-13-17-15-19(30-3)16-22(27(28)29)23(17)31-25/h4-16H,1-3H3 |
InChI Key |
BRICFEMJCYYVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C5=CC=CC=C5)C |
Origin of Product |
United States |
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